Infigratinib mesylate is a potent pan-fibroblast growth factor receptor kinase inhibitor, primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound is marketed under the brand name Truseltiq and received accelerated approval from the U.S. Food and Drug Administration on May 28, 2021, for patients with unresectable locally advanced or metastatic cholangiocarcinoma harboring fibroblast growth factor receptor 2 fusions or rearrangements .
Infigratinib mesylate is derived from the parent compound infigratinib, which selectively inhibits the kinase activity of all four fibroblast growth factor receptor subtypes: FGFR1, FGFR2, FGFR3, and FGFR4. The drug's development was driven by the need for targeted therapies in oncology, particularly for cancers associated with aberrant fibroblast growth factor receptor signaling .
Infigratinib mesylate is classified as a small molecule drug and falls under the category of targeted cancer therapies. It acts specifically on fibroblast growth factor receptors that are often mutated or overexpressed in certain cancers, making it a significant therapeutic option for patients with specific genetic alterations .
The synthesis of infigratinib mesylate involves several chemical reactions to create the final product. The synthetic pathway typically starts with the preparation of key intermediates such as 4-(4-ethylpiperazin-1-yl)aniline and 6-chloropyrimidine derivatives.
Methods and Technical Details:
Infigratinib mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a fibroblast growth factor receptor inhibitor.
The three-dimensional structure can be visualized using molecular modeling software to better understand its interaction with fibroblast growth factor receptors .
Infigratinib mesylate undergoes various chemical reactions during its synthesis and metabolism.
Infigratinib exerts its therapeutic effects by selectively inhibiting the kinase activity of fibroblast growth factor receptors.
Infigratinib mesylate possesses distinct physical and chemical properties that influence its behavior in biological systems.
Infigratinib mesylate has significant applications in oncology:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1